Ficin is a cysteine protease, a type of proteolytic enzyme, found in the latex of fig trees (genus Ficus, subgenus Pharmacosyce, Moraceae) []. It is a component of the crude latex, which contains at least six different ficin components []. It has been used for centuries due to its proteolytic activity []. It shares similarities with papain, another cysteine protease extracted from papaya, in terms of substrate specificity, esterase activity, transpeptidation reactions, and activation by reducing agents [].
Ficin is not synthesized but extracted and purified from the latex of fig trees. One common source is the dried latex of Ficus glabrata []. Fully active ficin, containing one mole of thiol per mole of protein, can be prepared from this source using covalent chromatography on a Sepharose-glutathione-2-pyridyl disulfide gel [].
Ficin's active site thiol group interacts with an imidazole group, creating a nucleophilic state at pH values around 6 []. At pH values above 9, the thiolate ion predominates []. This nucleophilic state facilitates reactions with compounds like 2,2'-dipyridyl disulfide (2-Py-S-S-2-Py) []. Ficin reacts more rapidly with 2-Py-S-S-2-Py than papain at pH 3-4, indicating structural differences between the two enzymes []. Notably, ficin lacks a carboxyl group equivalent to aspartic acid-158 in papain, potentially contributing to this difference [].
Ficin is active in the pH range of 6.5-8.5 with maximum activity at pH 7.0 []. It is also stable at higher temperatures, retaining approximately 89% of its initial activity after 120 minutes at 55°C and pH 7 []. Its activity is very sensitive to pH changes, necessitating the use of acetate buffer during extraction and purification [].
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